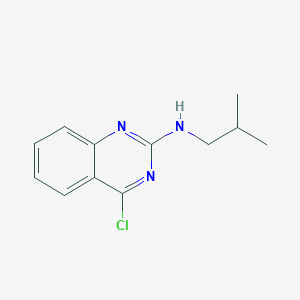

4-chloro-N-isobutylquinazolin-2-amine

Description

Properties

IUPAC Name |

4-chloro-N-(2-methylpropyl)quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-8(2)7-14-12-15-10-6-4-3-5-9(10)11(13)16-12/h3-6,8H,7H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKHOKBCHTZEKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Strategy for Preparation

The synthesis of 4-chloro-N-isobutylquinazolin-2-amine generally follows a two-step approach:

- Step 1: Formation of 4-chloroquinazolin-2-amine intermediate

- Step 2: Nucleophilic substitution or amination at the 2-position with isobutylamine

The key challenge is the selective introduction of the isobutylamine group at the 2-position without affecting the 4-chloro substituent.

Preparation of 4-chloroquinazolin-2-amine Intermediate

The quinazoline ring system is commonly prepared via cyclization reactions involving anthranilic acid derivatives or anthranilamide with appropriate reagents. The 4-chloro substituent can be introduced by chlorination at the 4-position of quinazolin-2-amine or by starting from a 4-chloro-substituted precursor.

- Cyclization of 2-aminobenzamide derivatives with formamide or formic acid derivatives to form quinazolin-2-one, followed by chlorination (e.g., with POCl3) to obtain 4-chloroquinazoline derivatives.

- Direct chlorination of quinazolin-2-amine to introduce the 4-chloro substituent.

Amination at the 2-Position with Isobutylamine

The nucleophilic substitution at the 2-position of 4-chloroquinazoline derivatives is often achieved by displacement of a suitable leaving group (such as chlorine) by the amine nucleophile.

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of 4-chloroquinazoline with isobutylamine under heating in a polar aprotic solvent (e.g., DMF, DMSO) | High regioselectivity, straightforward | Requires elevated temperatures, possible side reactions |

| Reductive Amination | Not typical for this compound but possible if aldehyde precursor is available | Mild conditions | Requires precursor aldehyde, less direct |

| Two-step amination via nitrile intermediate | Conversion of 4-chloroquinazoline derivative to nitrile, then reduction with LiAlH4 or other reductants to primary amine followed by alkylation with isobutyl halide | High purity amine | Multi-step, more complex |

Detailed Reaction Conditions and Findings

Nucleophilic Aromatic Substitution (SNAr):

- The 4-chloro substituent on the quinazoline ring is activated toward nucleophilic displacement due to the electron-withdrawing nature of the adjacent nitrogen atoms.

- Isobutylamine acts as a nucleophile, attacking the 2-position carbon bearing the leaving group (chlorine).

- Typical reaction conditions involve heating the mixture at 80–120°C in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours.

- Yields are generally good (65–85%) with high selectivity for the 2-amine substitution.

- Purification is performed by crystallization or chromatography.

-

- The Curtius rearrangement or Hoffman rearrangement can be used to prepare primary amines from carboxylic acid derivatives, but these are less common for this specific compound due to the complexity of the quinazoline ring system.

- Direct alkylation of quinazolin-2-amine with isobutyl halide is less favored due to possible multiple alkylations and side reactions.

Summary Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| SNAr of 4-chloroquinazoline | 4-chloroquinazoline | Isobutylamine, DMF/DMSO, 100°C, 6–12 h | 70–85 | Direct substitution, regioselective |

| Nitrile intermediate route | 4-chloroquinazoline derivative | NaCN (cyanide), then LiAlH4 reduction | 50–65 | Multi-step, higher purity possible |

| Cyclization then chlorination | Anthranilic acid derivatives | POCl3 chlorination, formamide cyclization | 60–75 | Prepares 4-chloroquinazoline intermediate |

Research Findings and Optimization Notes

- Solvent Effects: Polar aprotic solvents such as DMF and DMSO facilitate the nucleophilic substitution by stabilizing the transition state and increasing nucleophile strength.

- Temperature: Elevated temperatures (above 80°C) are necessary to overcome the activation barrier for SNAr on the quinazoline ring.

- Stoichiometry: Using a slight excess of isobutylamine improves conversion and suppresses side reactions.

- Purification: Crystallization from suitable solvents yields high-purity this compound.

- Side Reactions: Possible formation of secondary amines or multiple substitutions can be minimized by controlling reaction time and reagent ratios.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-isobutylquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the chloro and amino positions, with nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.

Reduction: LiAlH₄, H₂, palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products Formed:

Oxidation: Quinazolin-2-one derivatives.

Reduction: this compound reduced derivatives.

Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Treatment

4-Chloro-N-isobutylquinazolin-2-amine has been identified as a promising candidate for cancer therapy due to its ability to inhibit specific enzymes involved in tumor growth. Notably, it has shown activity against nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial for cancer cell metabolism. Inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT) can lead to reduced NAD+ levels and subsequent tumor cell death, making this compound a potential treatment for various cancers, including colorectal and breast cancer .

2. Neurological Disorders

Research indicates that quinazoline derivatives, including this compound, may possess neuroprotective properties. They have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may inhibit catechol-O-methyltransferase (COMT), an enzyme that degrades catecholamines, thus enhancing neurotransmitter availability and improving cognitive function .

3. Antimicrobial Activity

Preliminary studies suggest that quinazoline derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. This application could lead to the development of new antibiotics targeting resistant strains .

Case Studies

Mechanism of Action

The mechanism by which 4-chloro-N-isobutylquinazolin-2-amine exerts its effects depends on its specific biological target. For example, in anticancer applications, the compound may inhibit specific enzymes or receptors involved in cell proliferation and survival. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of tyrosine kinases, topoisomerases, or DNA repair enzymes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Position 4 Chlorine : Common in analogs (e.g., ), this group facilitates nucleophilic substitution reactions, enabling diversification of position 3.

- Aromatic vs. Aliphatic Amines : N-Benzyl and N-aryl analogs (e.g., ) exhibit planar, conjugated structures, whereas the isobutyl group introduces flexibility and hydrophobicity.

- Electron-Withdrawing Groups : Bromine () or trichloromethyl () at position 4 may alter electronic properties compared to chlorine.

Key Observations :

Physicochemical Properties

- Melting Points : Crystallinity varies with substituents. For example, the imidazole-containing analog in forms plate-like crystals (m.p. 438–440 K), while N-benzyl derivatives () are reported as colorless solids.

- Hydrogen Bonding: The amine at position 2 can act as a hydrogen bond donor, critical for molecular recognition in biological targets .

Biological Activity

4-Chloro-N-isobutylquinazolin-2-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that highlight its pharmacological effects, mechanisms of action, and potential applications in treating diseases.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of chlorine and isobutyl groups contributes to its unique biological profile.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, revealing its potential as an anti-cancer agent, anti-inflammatory compound, and inhibitor of specific enzymes.

Anti-Cancer Activity

Research indicates that quinazoline derivatives exhibit significant anti-cancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer types, including breast cancer and non-small cell lung cancer (NSCLC) . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.

Table 1: Anti-Cancer Activity of Quinazoline Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 15 | Inhibition of EGFR signaling |

| Similar Quinazoline Derivative | Non-Small Cell Lung | 10 | Induction of apoptosis |

| Another Quinazoline Variant | Gastric Cancer | 20 | Inhibition of angiogenesis |

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the synthesis of leukotrienes involved in inflammatory processes .

Case Study: Inhibition of 5-LOX

A study demonstrated that derivatives similar to this compound significantly reduced leukotriene production in vitro, indicating their potential use in treating inflammatory diseases such as asthma and rheumatoid arthritis.

The mechanisms underlying the biological activities of this compound are diverse:

- Enzyme Inhibition : The compound inhibits various enzymes critical for cancer progression and inflammation.

- Signal Transduction Modulation : It alters key signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : By triggering apoptotic pathways, it promotes programmed cell death in cancer cells.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-isobutylquinazolin-2-amine, and how can purity be maximized?

The synthesis typically involves refluxing precursors like substituted quinazoline derivatives with isobutylamine in ethanol, followed by pH adjustment (e.g., ammonia solution) to precipitate the product. Recrystallization using solvents such as DMSO/water mixtures enhances purity. Characterization via IR (to confirm C-Cl and C-N stretches), (to verify isobutyl group protons), and mass spectrometry (for molecular ion peaks) is critical for validation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

- IR Spectroscopy : Identify characteristic peaks for C-Cl (~750 cm) and quinazoline C=N (~1600 cm) .

- : Look for signals corresponding to the isobutyl group (δ ~2.5 ppm for -CH- and δ ~1.0 ppm for -CH) .

- Mass Spectrometry : Confirm the molecular ion peak (e.g., m/z = 275.1 for [M+H]) and fragmentation patterns .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

Test polar aprotic solvents (DMSO, DMF) for solubility and aqueous buffers (pH 4–9) for stability. Monitor degradation via HPLC under accelerated conditions (e.g., 40°C for 48 hours) to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition?

Systematically modify substituents on the quinazoline core (e.g., replace chloro with fluorophenyl or morpholinyl groups) and assess inhibitory activity against kinases like EGFR or VEGFR2 using enzymatic assays. Compare IC values and molecular docking simulations to correlate substituent effects with binding affinity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Ensure consistent concentration ranges (e.g., 1 nM–100 µM) across assays.

- Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific interactions.

- Metabolite Screening : Identify active metabolites via LC-MS in hepatocyte models to explain discrepancies between in vitro and in vivo results .

Q. How can computational methods predict the compound’s interaction with biological targets?

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1M17 for kinases). Validate predictions with mutagenesis studies targeting key residues (e.g., ATP-binding site lysines) and surface plasmon resonance (SPR) for binding kinetics .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics : Administer the compound intravenously/orally to rodents and measure plasma levels via LC-MS/MS. Calculate parameters like , , and bioavailability.

- Toxicity : Conduct acute (14-day) and subchronic (90-day) studies, monitoring organ histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity) .

Methodological Challenges

Q. How can researchers optimize analytical methods for trace impurities in this compound?

Develop a UPLC-MS/MS method with a C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in water/acetonitrile). Validate sensitivity (LOQ < 0.1%) and specificity for common byproducts like dechlorinated analogs or hydrolyzed quinazolines .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Process Control : Standardize reaction parameters (temperature ±1°C, stirring rate ≥300 rpm).

- Quality Metrics : Track critical attributes (e.g., yield, purity) using statistical process control (SPC) charts.

- Scale-Up : Use DoE (Design of Experiments) to optimize parameters for larger batches (>100 g) .

Emerging Research Directions

Q. Can this compound serve as a template for photoaffinity probes?

Introduce a photoreactive group (e.g., diazirine) at the N-isobutyl position. Validate target engagement in live cells via click chemistry (e.g., azide-alkyne cycloaddition) and fluorescence microscopy .

Q. How does the compound’s electronic profile influence its reactivity in catalytic applications?

Perform DFT calculations (e.g., Gaussian 09) to map electron density on the quinazoline ring. Correlate with experimental reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.